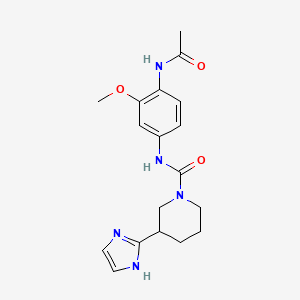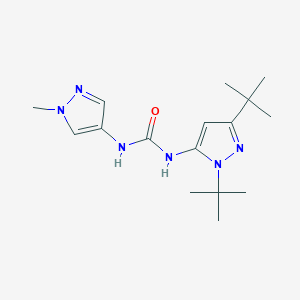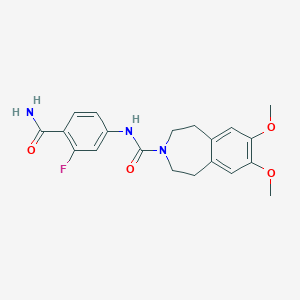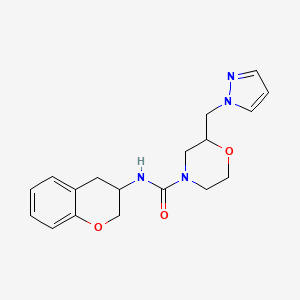![molecular formula C21H26N4O3 B7175308 4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide](/img/structure/B7175308.png)
4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine derivative.
Formation of the Benzamide Moiety: This is typically done through an amide coupling reaction, where the amine group of the pyrrolidine derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and the use of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups, such as 2-methoxyphenylacetic acid.
Benzamide Derivatives: Compounds with similar benzamide moieties, such as N-methylbenzamide.
Uniqueness
4-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds
Properties
IUPAC Name |
4-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methylcarbamoylamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-11-16(7-8-17(14)20(22)26)24-21(27)23-12-15-9-10-25(13-15)18-5-3-4-6-19(18)28-2/h3-8,11,15H,9-10,12-13H2,1-2H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYJXAFXWCTXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCC2CCN(C2)C3=CC=CC=C3OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
![N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide](/img/structure/B7175255.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B7175267.png)

![1-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]urea](/img/structure/B7175281.png)

![2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7175292.png)


![3-hydroxy-N-[[4-(pyridine-3-carbonylamino)phenyl]methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7175324.png)
![3-hydroxy-N-[1-(3-phenylpropanoyl)piperidin-4-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7175327.png)
![3-methyl-N-[[4-(pyridine-3-carbonylamino)phenyl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175336.png)
![1-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-(2-imidazol-1-ylethyl)urea](/img/structure/B7175351.png)
